
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMH is a hydrazone derivative that has been synthesized through a simple and efficient method.
作用机制
The mechanism of action of N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. This compound has also been shown to disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of several bacterial and fungal strains. In vivo studies have shown that this compound can reduce tumor growth in mice and improve survival rates. This compound has also been shown to exhibit low toxicity and good biocompatibility.
实验室实验的优点和局限性
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide has several advantages for lab experiments, including its simple synthesis method, low toxicity, and broad range of applications. However, this compound also has some limitations, including its relatively low solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide research, including the development of new synthetic routes, the optimization of its biological activity, and the exploration of its potential applications in other fields. Some possible directions for future research include:
1. Synthesis of this compound derivatives with improved solubility and stability.
2. Optimization of this compound's anticancer activity through structure-activity relationship studies.
3. Development of this compound-based drug delivery systems for targeted cancer therapy.
4. Investigation of this compound's potential applications in catalysis and material science.
5. Exploration of this compound's mechanism of action and its interactions with cellular components.
Conclusion:
In conclusion, this compound is a promising chemical compound with a broad range of potential applications in various fields. Its simple synthesis method, low toxicity, and good biocompatibility make it an attractive candidate for further research. The development of new synthetic routes, optimization of its biological activity, and exploration of its potential applications in other fields are some of the future directions for this compound research.
合成方法
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide can be synthesized through a one-pot reaction between malonohydrazide and 3-bromo-4-fluorobenzaldehyde in the presence of acetic acid. The reaction takes place under reflux conditions for 6-8 hours, resulting in the formation of a yellow crystalline solid. The yield of this compound is typically around 80%, and the purity can be improved through recrystallization.
科学研究应用
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and luminescent materials. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.
属性
IUPAC Name |
N,N'-bis[(E)-(3-bromo-4-fluorophenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2F2N4O2/c18-12-5-10(1-3-14(12)20)8-22-24-16(26)7-17(27)25-23-9-11-2-4-15(21)13(19)6-11/h1-6,8-9H,7H2,(H,24,26)(H,25,27)/b22-8+,23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGGQWQQAQGPK-NZRSMXNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)F)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

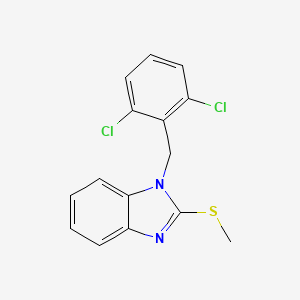

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
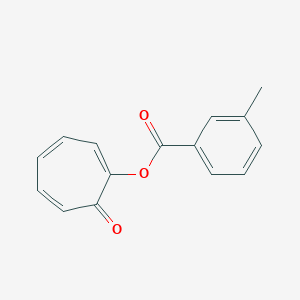
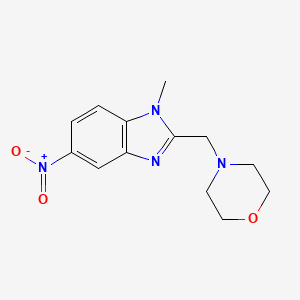
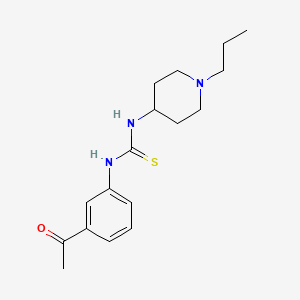
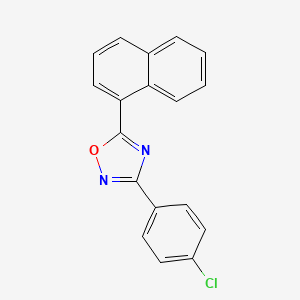

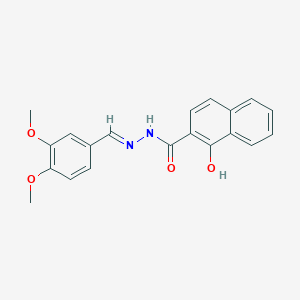
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)